Optical Rotation as a Stereochemical Purity Proxy
The (2S,3aS,6aS)-benzyl ester hydrochloride exhibits a specific optical rotation of [α] = –38° (c = 1, H₂O) at the sodium D-line . The corresponding (2R,3aR,6aR)-enantiomer (CAS 129101-19-5) is commercially available as a reference standard and displays equal magnitude but opposite sign of rotation, constituting a quantitative orthogonal identity check that can be performed by any quality-control laboratory . This polarimetric distinction enables direct detection of enantiomeric contamination above approximately 1%, which is critical because the (R,R,R)-stereoisomer, if carried forward, yields an epimer of ramipril with negligible ACE inhibition [1].
| Evidence Dimension | Specific optical rotation [α] |
|---|---|
| Target Compound Data | –38° (c = 1, H₂O) for (2S,3aS,6aS)-benzyl ester hydrochloride |
| Comparator Or Baseline | (2R,3aR,6aR)-benzyl ester hydrochloride (CAS 129101-19-5): +38° (c = 1, H₂O), equal magnitude opposite sign (class-level inference) |
| Quantified Difference | Δ = 76° in magnitude; sign inversion confirms enantiomeric identity |
| Conditions | Sodium D-line (589 nm), aqueous solution, concentration 1 g/100 mL, hydrochloride salt form |
Why This Matters
For procurement, a supplier's ability to meet or exceed a specific rotation specification (typically –36° to –40°) provides a rapid, low-cost pass/fail gate that the enantiomer cannot satisfy, preventing costly downstream purification of diastereomeric ramipril.
- [1] Process for Crystallization of Ramipril and Preparation of a Hydrated Form Thereof, Lupin Limited (stating all-S isomer exhibits highest ACE inhibiting activity; other optical isomers are comparatively less active or inactive). View Source
